molecular formula C12H14N4O2 B11566796 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide

4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B11566796
M. Wt: 246.27 g/mol
InChI Key: YIYFDWIAESIPHZ-UHFFFAOYSA-N
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Description

4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to bind with various enzymes and receptors . The structure of this compound includes a phenoxy group, a triazole ring, and a butanamide chain, making it a versatile molecule for various applications.

Chemical Reactions Analysis

4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can introduce sulfone groups, while reduction with sodium borohydride can yield amine derivatives .

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to bind with enzymes and receptors, inhibiting their activity . This binding can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. In cancer cells, it can interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

4-phenoxy-N-(4H-1,2,4-triazol-3-yl)butanamide can be compared with other similar compounds such as fluconazole, voriconazole, and rufinamide, which also contain the triazole ring . These compounds share similar biological activities but differ in their specific applications and effectiveness. For example, fluconazole is primarily used as an antifungal agent, while rufinamide is used as an antiepileptic drug . The uniqueness of this compound lies in its versatile structure, allowing it to be used in a broader range of applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

4-phenoxy-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C12H14N4O2/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17)

InChI Key

YIYFDWIAESIPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2

Origin of Product

United States

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